molecular formula C18H32O4 B14705769 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane CAS No. 24810-64-8

2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane

Katalognummer: B14705769
CAS-Nummer: 24810-64-8
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: PISDHGZURREKFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of non-2-yn-4-ol with diethyl ether in the presence of a strong acid catalyst to form the diethoxynon-2-yn-4-yl intermediate. This intermediate is then reacted with oxane under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane include other oxane derivatives and compounds with diethoxynon-2-yn-4-yl groups. Examples include:

  • 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]pyridine
  • 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]benzene

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

24810-64-8

Molekularformel

C18H32O4

Molekulargewicht

312.4 g/mol

IUPAC-Name

2-(1,1-diethoxynon-2-yn-4-yloxy)oxane

InChI

InChI=1S/C18H32O4/c1-4-7-8-11-16(22-18-12-9-10-15-21-18)13-14-17(19-5-2)20-6-3/h16-18H,4-12,15H2,1-3H3

InChI-Schlüssel

PISDHGZURREKFD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C#CC(OCC)OCC)OC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.